molecular formula C5H4BrNO B1268848 3-Bromo-4-pyridinol CAS No. 36953-41-0

3-Bromo-4-pyridinol

Cat. No. B1268848
CAS RN: 36953-41-0
M. Wt: 174 g/mol
InChI Key: JWHZKNRXTDYNJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridinol derivatives often involves strategies such as low-temperature aryl bromide-to-alcohol conversions, Baeyer-Villiger reactions, and multi-step sequences including intramolecular reactions. For example, the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which share a structural resemblance with 3-Bromo-4-pyridinol, was achieved through a low-temperature conversion process as the final step, highlighting the versatility and reactivity of bromopyridine precursors in synthesizing antioxidant compounds (Wijtmans et al., 2004).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including 3-Bromo-4-pyridinol, is crucial in determining their chemical reactivity and physical properties. X-ray diffraction (XRD) and spectroscopic techniques, along with density functional theory (DFT) calculations, are commonly employed to elucidate the structure, as seen in the study of various brominated pyridine compounds. These methods provide insights into the electronic configuration, molecular geometry, and intermolecular interactions which are vital for understanding the chemical behavior of these compounds (Ghiasuddin et al., 2018).

Chemical Reactions and Properties

Brominated pyridines, such as 3-Bromo-4-pyridinol, participate in various chemical reactions including nucleophilic aromatic substitution (SNAr), coupling reactions, and cyclization processes. These reactions are instrumental in constructing complex molecular architectures. The presence of a bromine atom on the pyridine ring enhances its reactivity, making it a valuable intermediate for the synthesis of more complex heterocyclic compounds. For instance, copper-mediated aerobic oxidative coupling has been utilized to synthesize 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, demonstrating the chemical versatility of brominated pyridines (Zhou et al., 2016).

Scientific Research Applications

Antioxidant Properties

  • A study reported the synthesis and investigation of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which are related to 3-Bromo-4-pyridinol. These compounds, including 2,4-dimethyl-3-pyridinol and its derivatives, were found to exhibit significant antioxidant properties. The synthetic strategy involved a low-temperature aryl bromide-to-alcohol conversion. The pyridinols were tested for their reactivity towards peroxyl radicals in organic solutions, demonstrating their potential as effective phenolic chain-breaking antioxidants (Wijtmans et al., 2004).

Synthetic Applications in Cycloadditions

  • 3-Bromo-2-pyrone, a compound structurally similar to 3-Bromo-4-pyridinol, was found to undergo smooth and regiospecific 2+4-cycloadditions with various dienophiles. This demonstrated its practicality as a synthetic equivalent of 2-pyrone in thermal Diels-Alder cycloadditions, highlighting its utility in organic synthesis (Posner et al., 1991).

Generation of Acid Sites on Silica Surfaces

  • Research on pyridine adsorption on silica doped with various cations, including the use of pyridine compounds related to 3-Bromo-4-pyridinol, revealed the generation of Lewis and Brønsted acid sites. These findings are significant in the context of catalyst design and surface chemistry (Connell & Dumesic, 1987).

Role in Nucleophilic Substitution Reactions

  • Pyridine hydrochloride, related to 3-Bromo-4-pyridinol, was efficiently used for synthesizing chloro compounds from bromo derivatives in π-deficient series such as pyridine and quinoline. This showcases its role in nucleophilic substitution reactions, an important aspect of organic synthesis (Mongin et al., 1996).

Synthesis of Amphiphilic Pyridinylboronic Acids

  • Novel 3-alkoxy-2-pyridinylboronic acids were synthesized using 2-bromo-3-pyridinol as a starting material. These findings highlight the versatility of 3-Bromo-4-pyridinol derivatives in synthesizing complex organic molecules with potential applications in various fields (Matondo et al., 2003).

Safety And Hazards

The compound is classified as a hazard by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation, and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHZKNRXTDYNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344798
Record name 3-Bromo-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-pyridinol

CAS RN

36953-41-0
Record name 3-Bromo-4-pyridinol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-pyridinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36953-41-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F LEONARD, A WAJNGURT - The Journal of Organic Chemistry, 1956 - ACS Publications
… This result is in agreement with that observed by Ochiai, Ito, and Okuda23 who reportedthe formation not only of 3,5-dibromo-4-pyridinol but also of 3bromo-4-pyridinol and 4-pyridinol 1-…
Number of citations: 27 pubs.acs.org

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